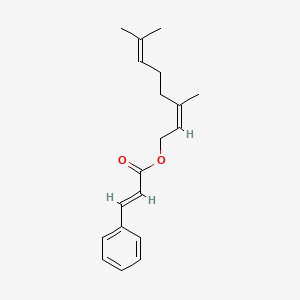
Sodium dibutylnaphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium dibutylnaphthalene-2-sulphonate is an anionic surfactant belonging to the category of naphthyl sulfonates. It is known for its excellent permeating, wetting, dispersing, and emulsifying abilities. The compound is typically available as a light yellow transparent liquid or a beige solid and is soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium dibutylnaphthalene-2-sulphonate involves the sulfonation condensation reaction of naphthalene with butanol and concentrated sulfuric acid. The reaction is then neutralized using sodium hydroxide or sodium carbonate to obtain the final product .
Industrial Production Methods: In industrial settings, the production process is scaled up to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the sulfonation process and ensure the purity of the final product. The product is then subjected to quality control tests to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Sodium dibutylnaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
Sodium dibutylnaphthalene-2-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane permeability and protein interactions.
Medicine: Utilized in pharmaceutical formulations to improve drug solubility and bioavailability.
Mecanismo De Acción
The mechanism of action of sodium dibutylnaphthalene-2-sulphonate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes and proteins, altering their permeability and function. The compound’s surfactant properties enable it to disrupt lipid bilayers and facilitate the transport of molecules across cell membranes .
Comparación Con Compuestos Similares
- Sodium dodecylbenzenesulfonate
- Sodium lauryl sulfate
- Sodium xylene sulfonate
Comparison: Sodium dibutylnaphthalene-2-sulphonate is unique due to its specific naphthalene-based structure, which imparts distinct properties compared to other surfactants. It offers superior emulsifying and dispersing abilities, making it particularly effective in applications requiring high-performance surfactants. Additionally, its resistance to inorganic electrolytes and enhanced permeating abilities in the presence of sodium chloride set it apart from other similar compounds .
Propiedades
Número CAS |
93776-42-2 |
|---|---|
Fórmula molecular |
C18H23NaO3S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
sodium;1,3-dibutylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-3-5-9-15-13-14-10-7-8-12-16(14)17(11-6-4-2)18(15)22(19,20)21;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
NIEGNJJAHOXNPJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCC1=CC2=CC=CC=C2C(=C1S(=O)(=O)[O-])CCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




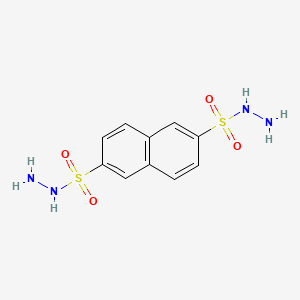
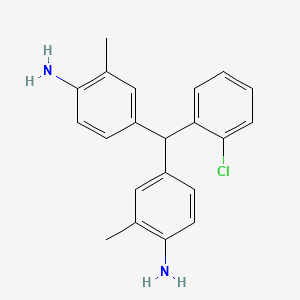
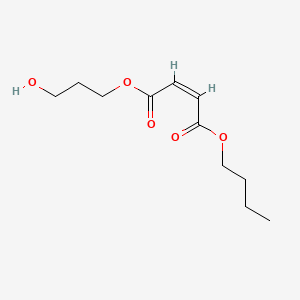
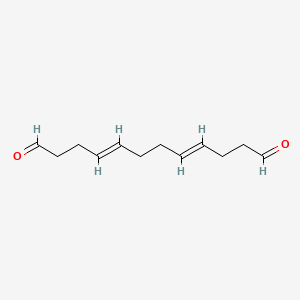
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
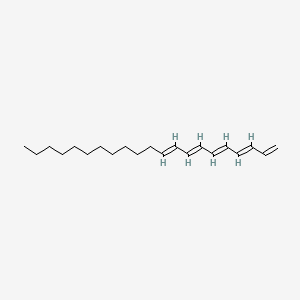
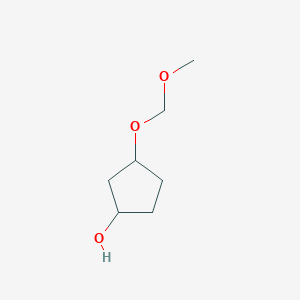
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)

